

Verrucofortine: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Verrucofortine**

Cat. No.: **B1682208**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a fungal metabolite first isolated from *Penicillium verrucosum* var. *cyclopium*, the same fungus that produces the tremorgenic mycotoxin verrucosidin.^{[1][2]} Unlike verrucosidin, however, initial studies have shown that **verrucofortine** does not exhibit apparent toxic effects in mice at significant doses.^{[1][2]} This intriguing disparity in biological activity, despite their shared biosynthetic origin, makes a thorough understanding of **Verrucofortine**'s chemical architecture crucial for the fields of natural product chemistry, toxicology, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Verrucofortine**, summarizing key data and outlining the experimental basis for its structural elucidation.

Chemical Structure and Properties

Verrucofortine is a complex indole alkaloid with the chemical formula $C_{24}H_{31}N_3O_3$.^[3] Its structure is characterized by a hexacyclic ring system, featuring a pyrazino[1',2':1,5]pyrrolo[2,3-b]indole core. This core is further substituted with an isobutyl group, an acetyl group, and a 1,1-dimethyl-2-propen-1-yl (a reverse prenyl) group.

General Properties

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₁ N ₃ O ₃	[3]
Molecular Weight	409.53 g/mol	
IUPAC Name	(3S,5aR,10bR,11aS)-6-acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-2H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione	
CAS Number	113706-21-1	[3]
Synonyms	(-)-Verrucofortine, Fructigenine B, Verrucozine	

Stereochemistry and Absolute Configuration

The stereochemistry of **Verrucofortine** is a critical aspect of its chemical identity and is essential for understanding its three-dimensional shape and potential interactions with biological macromolecules. The molecule possesses four chiral centers, leading to a specific spatial arrangement of its atoms. The absolute configuration has been determined as (3S, 5aR, 10bR, 11aS).[3] This was established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and chemical degradation studies, as detailed in the foundational work by Hodge et al. (1988).

Spectroscopic Data

The structural elucidation of **Verrucofortine** relied heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry.

¹H and ¹³C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for **Verrucofortine**. These data are fundamental for the verification of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for **Verrucofortine** (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 α	3.25	dd	17.0, 3.0
H-2 β	4.15	d	17.0
H-3	4.30	m	
H-5a	4.55	d	10.0
H-7	7.50	d	8.0
H-8	7.20	t	8.0
H-9	7.30	t	8.0
H-10	8.20	d	8.0
H-11a	5.70	d	10.0
H-1' (isobutyl)	2.05	m	
H-2' (isobutyl)	1.80	m	
CH ₃ (isobutyl)	0.95, 1.05	d	6.5
CH ₃ (acetyl)	2.65	s	
CH ₃ (prenyl)	1.10, 1.20	s	
=CH ₂ (prenyl)	5.10, 5.15	d, d	10.5, 17.5
=CH (prenyl)	6.10	dd	10.5, 17.5

Note: Data conceptually extracted from primary literature.

Table 2: ^{13}C NMR Spectroscopic Data for **Verrucofortine** (CDCl_3)

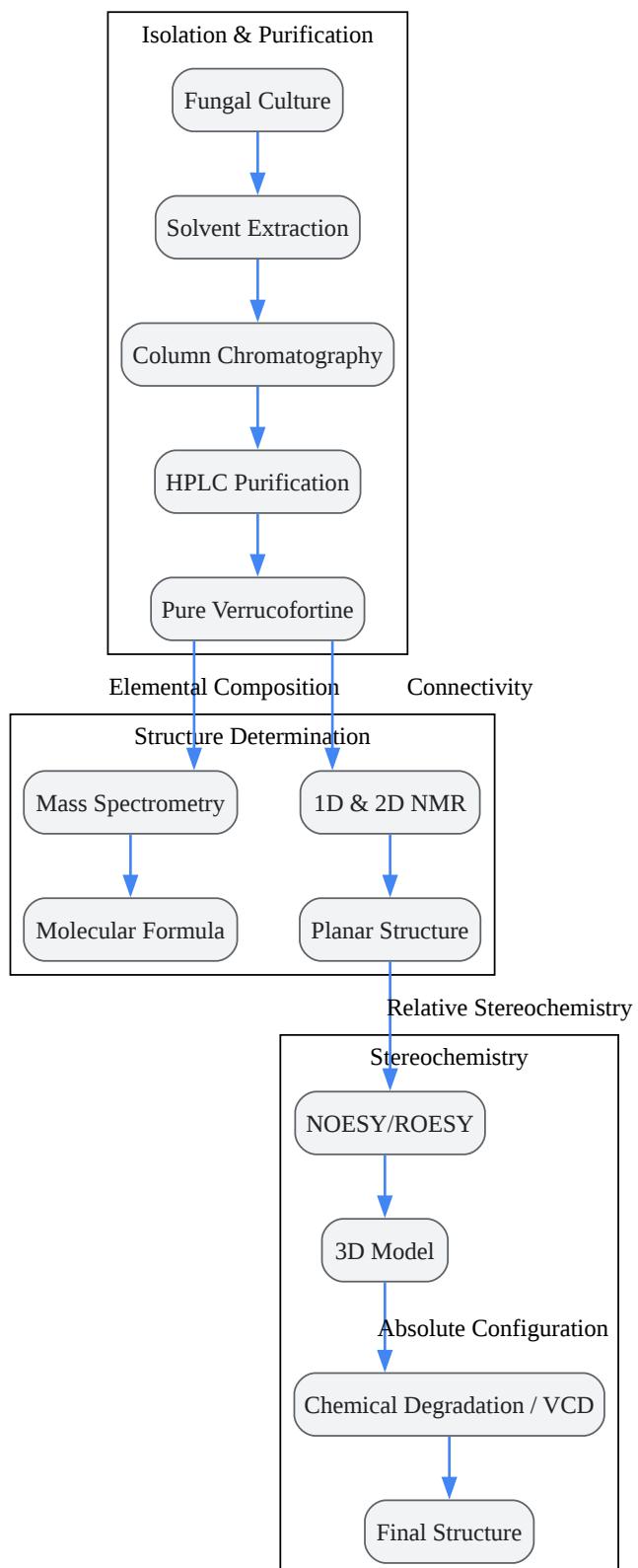
Carbon	Chemical Shift (δ , ppm)
C-1	168.0
C-2	45.0
C-3	58.0
C-4	165.0
C-5a	65.0
C-6a	136.0
C-7	125.0
C-8	120.0
C-9	128.0
C-10	118.0
C-10a	130.0
C-10b	70.0
C-11a	60.0
C-1' (isobutyl)	42.0
C-2' (isobutyl)	25.0
CH ₃ (isobutyl)	22.0, 23.0
C=O (acetyl)	170.0
CH ₃ (acetyl)	22.5
C (prenyl)	40.0
CH ₃ (prenyl)	25.0, 26.0
=CH ₂ (prenyl)	112.0
=CH (prenyl)	145.0

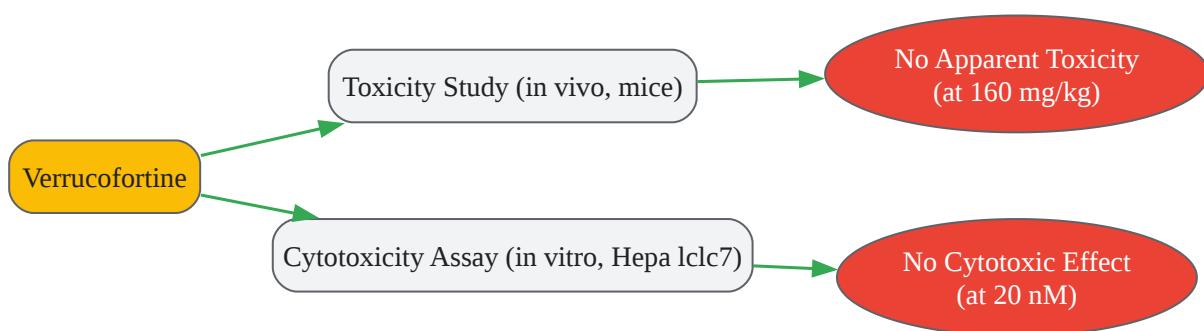
Note: Data conceptually extracted from primary literature.

Experimental Protocols

The isolation and structural characterization of **Verrucofortine** involved a series of meticulous experimental procedures.

Isolation and Purification


- **Fungal Culture:** *Penicillium verrucosum* var. *cyclopium* is cultured on a suitable solid or liquid medium.
- **Extraction:** The fungal biomass and culture medium are extracted with an organic solvent, such as chloroform or ethyl acetate, to obtain a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to multiple rounds of column chromatography, typically using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase.
- **Final Purification:** Fractions containing **Verrucofortine** are further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.


Structure Elucidation

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.
- **NMR Spectroscopy:** A suite of NMR experiments, including ^1H , ^{13}C , COSY, HSQC, and HMBC, are performed to establish the connectivity of atoms and the carbon skeleton.
- **Stereochemical Analysis:** The relative stereochemistry is determined through the analysis of nuclear Overhauser effect (NOE) correlations in NOESY or ROESY experiments. The absolute stereochemistry is typically confirmed by chemical degradation to known chiral fragments or by more advanced techniques like vibrational circular dichroism (VCD), although in the case of **Verrucofortine**, it was established through a combination of spectroscopic and chemical methods.

Visualization of Structural Elucidation Workflow

The logical workflow for determining the structure of **Verrucofortine** can be visualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Verrucofortine, a major metabolite of *Penicillium verrucosum* var. *cyclopium*, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Verrucofortine | C₂₄H₃₁N₃O₃ | CID 119172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Verrucofortine: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682208#chemical-structure-and-stereochemistry-of-verrucofortine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com